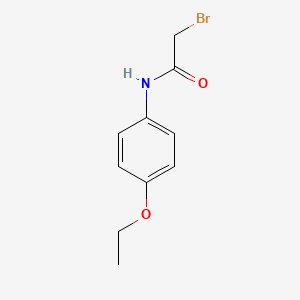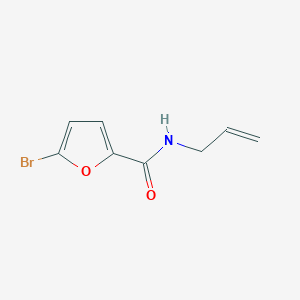
2-Brom-N-(4-Ethoxyphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomik verwendet, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie wird zur Identifizierung und Quantifizierung von Proteinen und deren Modifikationen, zum Verständnis der Interaktionen innerhalb eines Proteoms und zur Analyse der Proteinfaltung verwendet .
Organische Synthese
2-Brom-N-(4-Ethoxyphenyl)acetamid: dient als Baustein in der organischen Synthese. Es kann zur Synthese verschiedener Pharmazeutika und komplexer Moleküle verwendet werden. Sein Bromatom macht es zu einem guten Kandidaten für weitere Funktionalisierungstransformationen .
Medizinische Chemie
In der medizinischen Chemie ist diese Verbindung wertvoll für die Medikamentenentwicklung und -findung. Es kann modifiziert werden, um neue Verbindungen mit potenziellen therapeutischen Wirkungen zu erzeugen. Seine Struktur ermöglicht die Erzeugung von Analoga, die auf biologische Aktivität getestet werden können .
Chemische Biologie
Chemische Biologen verwenden diese Verbindung, um biologische Systeme zu untersuchen und zu manipulieren. Es kann als Sonde dienen, um Enzym-Substrat-Wechselwirkungen, Rezeptor-Ligand-Bindung und andere biochemische Pfade zu verstehen .
Materialwissenschaft
This compound: kann in der Materialwissenschaft verwendet werden, um neue Materialien mit bestimmten Eigenschaften zu entwickeln. Es könnte in Polymere oder andere Materialien eingearbeitet werden, um bestimmte Eigenschaften wie erhöhte Haltbarkeit oder chemische Beständigkeit zu verleihen .
Analytische Chemie
In der analytischen Chemie kann es als Standard oder Reagenz in verschiedenen analytischen Verfahren verwendet werden. Es könnte in Methoden wie Chromatographie oder Spektroskopie zur Analyse der Zusammensetzung chemischer Proben beteiligt sein .
Landwirtschaftliche Chemie
Diese Verbindung könnte Anwendungen in der landwirtschaftlichen Chemie für die Entwicklung neuer Pestizide oder Herbizide haben. Seine Struktur kann so modifiziert werden, dass sie bestimmte Schädlinge oder Unkräuter angreift, ohne die Kulturpflanzen zu schädigen .
Umweltchemie
Schließlich könnte This compound in der Umweltchemie zur Untersuchung der Umweltverschmutzung verwendet werden. Es könnte ein Tracer oder ein Reaktant in Studien sein, die das Schicksal von Chemikalien in der Umwelt untersuchen .
Eigenschaften
IUPAC Name |
2-bromo-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIRDACISGFECB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294772 |
Source


|
| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34325-71-8 |
Source


|
| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34325-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-ethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B1364308.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364311.png)

![Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B1364316.png)

![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)


![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1364347.png)
